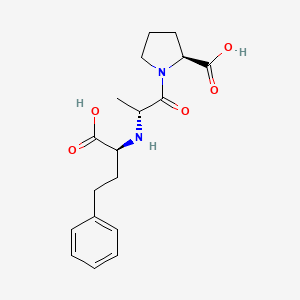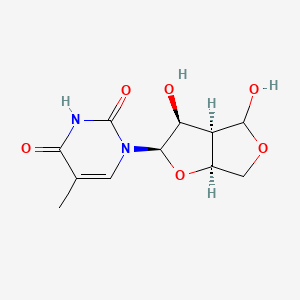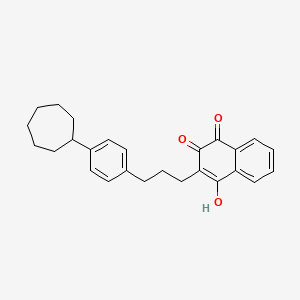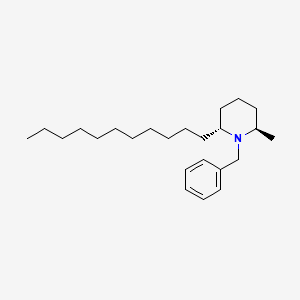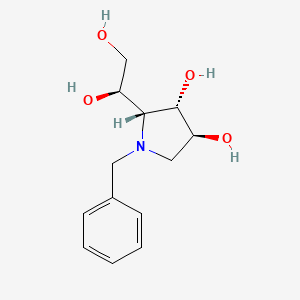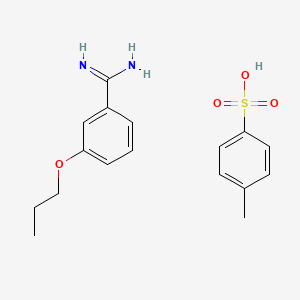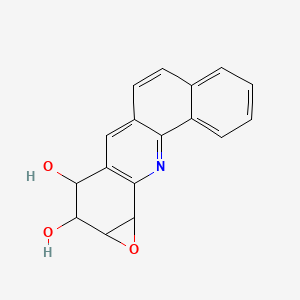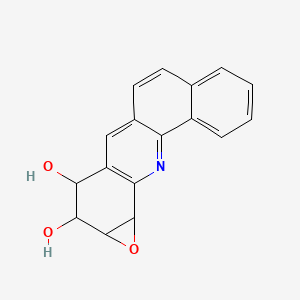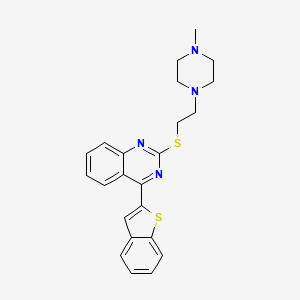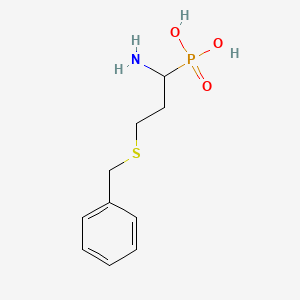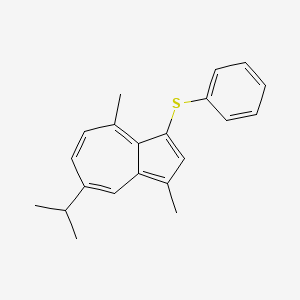
1,4-Dimethyl-3-(phenylsulfanyl)-7-(propan-2-yl)azulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 104306 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in chemical reactions and its potential therapeutic applications.
Méthodes De Préparation
The preparation of NSC 104306 involves several synthetic routes and reaction conditions. One common method includes the use of racemate separation by means of diastereomeric tartaric acid esters . This process involves the separation of enantiomers to obtain the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
NSC 104306 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions.
Applications De Recherche Scientifique
NSC 104306 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases . In medicine, it is being explored for its potential to treat various conditions due to its unique mechanism of action. In industry, NSC 104306 is used in the production of various chemical products and as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action of NSC 104306 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, such as the inhibition of certain enzymes or the activation of specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which NSC 104306 is used.
Comparaison Avec Des Composés Similaires
NSC 104306 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include NSC 51046 and other colchicine analogues . These compounds share certain structural features and biological activities with NSC 104306, but they also have distinct properties that make them unique. For example, NSC 104306 may have different binding affinities or selectivities for certain molecular targets compared to similar compounds.
Conclusion
NSC 104306 is a compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a valuable subject of study
Propriétés
Numéro CAS |
2840-52-0 |
|---|---|
Formule moléculaire |
C21H22S |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
1,4-dimethyl-3-phenylsulfanyl-7-propan-2-ylazulene |
InChI |
InChI=1S/C21H22S/c1-14(2)17-11-10-15(3)21-19(13-17)16(4)12-20(21)22-18-8-6-5-7-9-18/h5-14H,1-4H3 |
Clé InChI |
GYUCINXWOCHGRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-Methylbutyl)sulfinyl]benzene](/img/structure/B12797871.png)
